4,4'-Oxybis(butan-1-amine)

Description

Strategic Importance of the Ether-Linked Diamine Scaffold: 4,4'-Oxybis(butan-1-amine)

Among the diverse class of diamines, those featuring ether linkages have garnered significant attention for their ability to impart unique and desirable properties to polymers. The ether bond introduces flexibility into the polymer backbone, which can lead to improved processability and solubility of otherwise rigid polymer chains. researchgate.net This enhanced solubility is particularly advantageous in the manufacturing of films and coatings. researchgate.netkpi.ua

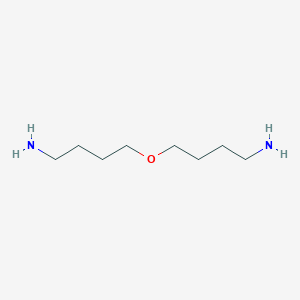

4,4'-Oxybis(butan-1-amine) is an exemplar of an ether-linked aliphatic diamine. Its structure consists of two butylamine (B146782) units connected by an oxygen atom. This configuration provides a combination of flexible aliphatic chains and a polar ether linkage. The presence of the ether group can also lower the dielectric constant of the resulting polymers, a critical property for materials used in microelectronics. researchgate.netresearchgate.net Furthermore, the flexible nature of the butyl chains can disrupt regular polymer chain packing, leading to amorphous materials with good film-forming capabilities. kpi.ua

Below is a table summarizing the key properties of 4,4'-Oxybis(butan-1-amine):

| Property | Value |

| CAS Number | 42968-72-9 |

| Molecular Formula | C8H20N2O |

| Molecular Weight | 160.26 g/mol |

| IUPAC Name | 4,4'-oxybis(butan-1-amine) |

| SMILES | NCCCCOCCCCN |

(Data sourced from Advanced ChemBlocks Inc.) achemblock.com

Overview of Key Research Paradigms and Untapped Potential for 4,4'-Oxybis(butan-1-amine)

Current research involving ether-linked diamines like 4,4'-Oxybis(butan-1-amine) is largely focused on the synthesis of advanced polymers with enhanced properties. The incorporation of this diamine into polyamide and polyimide structures is a prominent area of investigation. researchgate.netusm.edu These studies aim to create materials that are not only thermally stable and mechanically robust but also possess improved solubility and processability. tandfonline.com For example, polyamides synthesized from ether-linked diamines have demonstrated good solubility in aprotic polar solvents. researchgate.net Similarly, polyimides derived from such diamines have shown potential for applications in aerospace and liquid crystal displays due to their good solubility and thermal properties. researchgate.net

The untapped potential of 4,4'-Oxybis(butan-1-amine) lies in its further exploration for creating novel materials with tailored functionalities. Its flexible and polar nature could be leveraged in the development of materials for gas separation membranes, where the ether linkages might influence gas permeability and selectivity. pageplace.de Another promising avenue is its use in the synthesis of specialty ionic liquids, where the ether-functionalized diamine could act as a cation precursor, potentially leading to absorbents for applications like flue gas desulfurization. acs.org

The table below summarizes some research findings related to polymers synthesized using ether-linked diamines, highlighting the impact of the diamine structure on polymer properties.

| Polymer Type | Dianhydride/Diacid Used | Key Findings | Reference |

| Polyamide | Various aromatic dicarboxylic acids | Good solubility in aprotic polar solvents, good thermal stability. | researchgate.net |

| Polyimide | Trimethyl- and Di-t-butylhydroquinone-based | Good thermal stability with Tg values between 235 and 300 °C. usm.edu | usm.edu |

| Polyimide | Pyromellitic dianhydride, benzophenone (B1666685) dianhydride, etc. | Good solubility in organic solvents, potential for coating applications. researchgate.net | researchgate.net |

| Poly(amide-imide) | New Diimide-diacid | Amorphous, readily soluble in many polar aprotic solvents, high thermal stability. tandfonline.com | tandfonline.com |

Further research into the structure-property relationships of polymers derived from 4,4'-Oxybis(butan-1-amine) will undoubtedly unlock new applications and advance the field of materials science.

Structure

3D Structure

Properties

CAS No. |

42968-72-9 |

|---|---|

Molecular Formula |

C8H20N2O |

Molecular Weight |

160.26 g/mol |

IUPAC Name |

4-(4-aminobutoxy)butan-1-amine |

InChI |

InChI=1S/C8H20N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-10H2 |

InChI Key |

FDPCVOXXUBYMTQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCCCN)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Oxybis Butan 1 Amine and Its Functionalized Congeners

Established Synthetic Pathways for 4,4'-Oxybis(butan-1-amine) Precursors

The synthesis of 4,4'-oxybis(butan-1-amine) often begins with the preparation of its precursor, 4,4'-oxybis(butan-1-ol) (B1346626). A common industrial method for producing 4,4'-oxybis(butan-1-ol) involves the acid-catalyzed dehydration of 1,4-butanediol. This etherification reaction is typically carried out under reflux conditions with a dehydrating agent like sulfuric acid, followed by purification via distillation.

Another key precursor is 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), which is a significant blowing agent. Its synthesis involves the reaction of diphenyl ether with chlorosulfonic acid, followed by treatment with hydrazine. The resulting OBSH is notable for forming oligomeric or polymeric byproducts upon decomposition. jku.at

Development of Novel and Efficient Synthetic Routes to 4,4'-Oxybis(butan-1-amine)

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 4,4'-oxybis(butan-1-amine) and related structures. These efforts are aimed at improving yields, reducing waste, and utilizing milder reaction conditions.

Catalytic Approaches in 4,4'-Oxybis(butan-1-amine) Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired products with high selectivity and efficiency. In the context of synthesizing amine-containing compounds, various catalytic systems have been explored.

Reductive amination is a powerful method for forming C-N bonds. jocpr.com This can be achieved through direct or indirect pathways. Catalytic reductive amination, employing transition metal complexes of ruthenium, iridium, or nickel, allows for high levels of regioselectivity and stereoselectivity. jocpr.com These catalysts facilitate both the formation of the imine intermediate and its subsequent reduction. For instance, the reductive amination of phenolics with cyclohexylamine (B46788) has been systematically studied using Pd/C and Rh/C catalysts. mdpi.com While Pd/C was effective in producing secondary amines, Rh/C tended to hydrogenate the phenolic compounds to their corresponding ketones and alcohols. mdpi.com

A dual-catalytic system involving visible light and cobalt has been developed for the direct allylic C-H amination of alkenes with free amines to produce branched amines. nih.gov This method demonstrates high regioselectivity and is applicable to a wide range of aliphatic amines. nih.gov

Borinic acid catalysts have been developed for the regioselective functionalization of diols, which could be a potential route for synthesizing ether-containing precursors. scholaris.ca These catalysts work by reversibly binding to the diol and activating the bound oxygens as nucleophiles. scholaris.ca

Green Chemistry Principles Applied to 4,4'-Oxybis(butan-1-amine) Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.com Key principles include waste prevention, atom economy, and the use of catalysis. acs.org

One of the primary goals of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Catalytic reagents are favored over stoichiometric ones as they are used in smaller amounts and can be recycled, thus minimizing waste. acs.org

In the synthesis of amines, biocatalytic methods using enzymes like transaminases offer a green alternative. uniovi.es A one-pot, two-step bienzymatic process for the asymmetric amination of secondary alcohols has been developed, which uses a laccase/TEMPO catalytic system for oxidation followed by a transaminase for amination. uniovi.es This method achieves high enantioselectivity and conversion rates. uniovi.es

The use of safer solvents is another core principle of green chemistry. The synthesis of sertraline, for example, was made greener by replacing four different solvents with a single, more environmentally benign solvent, ethanol. scispace.com

Optimization of Reaction Conditions and Yield for 4,4'-Oxybis(butan-1-amine) Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time.

In a study on the synthesis of 1,4-benzoxazine derivatives, the choice of base was found to be crucial. researchgate.net Replacing triethylamine (B128534) (Et3N) with a stronger base, potassium carbonate (K2CO3), led to the exclusive formation of the desired product with a significantly higher yield. researchgate.net The presence of a phosphine (B1218219) ligand (PPh3) was also found to be essential for the reaction to proceed efficiently. researchgate.net

For a spontaneous multicomponent polymerization involving carbon disulfide and secondary amines, the reaction time was optimized to achieve the highest molecular weight of the resulting polymer. chemrxiv.org The optimal conditions were determined to be a reaction time of 8 hours at room temperature. chemrxiv.org

The following table summarizes the optimization of reaction conditions for the synthesis of a specific compound, highlighting the impact of different parameters on the yield.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)2Cl2 | - | Et3N | DMF | 90 | 12 | 25 (product) + 45 (side product) |

| 2 | Pd(OAc)2 | PPh3 | Et3N | DMF | 90 | 12 | 0 (product) + 85 (side product) |

| 3 | Pd(PPh3)2Cl2 | - | Et3N | DMF | 90 | 12 | 20 (product) + 15 (side product) |

| 4 | Pd(PPh3)2Cl2 | PPh3 | K2CO3 | DMF | 90 | 12 | 69 |

| 5 | Pd(PPh3)2Cl2 | - | K2CO3 | DMF | 90 | 12 | 35 |

This table is a representative example based on findings for a related synthesis and illustrates the principles of optimization. researchgate.net

Preparation of N-Substituted and Other Functionalized Derivatives of 4,4'-Oxybis(butan-1-amine)

The functionalization of 4,4'-oxybis(butan-1-amine) at the nitrogen atoms is a key strategy for creating a diverse range of molecules with specific properties.

One approach to creating N-substituted derivatives involves the direct reaction of a primary amine with a suitable electrophile. For example, N-substituted pyrazoles can be synthesized directly from primary aliphatic or aromatic amines and a diketone. nih.gov

A method for preparing N-substituted amidines from nitriles and amines has been developed, which involves the activation of the amine with a strong base. core.ac.uk This strategy overcomes the generally low nucleophilicity of amines towards nitriles. core.ac.uk

The synthesis of a functionalized derivative, 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine], starts with the reductive amination of 4-methoxyphenyl (B3050149) acetone (B3395972) with aqueous ethylamine (B1201723) in the presence of sodium borohydride. pharmainfo.in The resulting amine is then reacted with 4-bromobutanol, followed by a self-coupling reaction in the presence of para-toluenesulfonic acid to yield the final product. pharmainfo.in

Chemical Reactivity and Transformative Derivatization of 4,4 Oxybis Butan 1 Amine

Reactions Involving Primary Amine Functionalities of 4,4'-Oxybis(butan-1-amine)

The twin primary amine groups are the principal sites of reactivity in 4,4'-Oxybis(butan-1-amine), readily participating in reactions typical of primary alkylamines. These include nucleophilic additions and substitutions, which are fundamental to forming a variety of derivatives.

Formation of Amides and Ureas with 4,4'-Oxybis(butan-1-amine)

The primary amine groups of 4,4'-Oxybis(butan-1-amine) can react with carboxylic acids and their derivatives to form stable amide linkages. When reacted with a dicarboxylic acid or diacyl chloride, such as adipic acid, a polyamide polymer can be formed through condensation polymerization, where water molecules are eliminated. libretexts.org This reaction is analogous to the formation of nylons. libretexts.org The resulting polyamides incorporate the flexible C₄-O-C₄ spacer into the polymer backbone.

Similarly, the synthesis of bis-ureas is readily achieved. The reaction of 4,4'-Oxybis(butan-1-amine) with two equivalents of an isocyanate (R-N=C=O) leads to the formation of a symmetrical 1,3-disubstituted bis-urea. nih.gov This reaction is typically rapid and proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This method allows for the introduction of a wide variety of substituents depending on the isocyanate used. nih.govrsc.org Alternatively, reagents like carbonyldiimidazole (CDI) can be used to form ureas by first activating the amine. researchgate.net

Table 1: Examples of Amide and Urea (B33335) Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Linkage Formed |

|---|---|---|---|

| 4,4'-Oxybis(butan-1-amine) | Dicarboxylic Acid | Polyamide | -CO-NH- |

| 4,4'-Oxybis(butan-1-amine) | Isocyanate | Bis-urea | -NH-CO-NH- |

Schiff Base Formation and Imine Chemistry of 4,4'-Oxybis(butan-1-amine)

4,4'-Oxybis(butan-1-amine) undergoes condensation reactions with aldehydes or ketones to form bis-imines, also known as bis-Schiff bases. masterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.org

The reaction with two equivalents of an aromatic aldehyde, such as benzaldehyde, would yield a bis-Schiff base where two C=N bonds are separated by the flexible ether backbone. researchgate.netsemanticscholar.org The formation of these imines is often rapid and can be controlled by adjusting the pH of the reaction medium; the optimal rate is typically observed around pH 5. libretexts.org These imine derivatives are valuable intermediates in organic synthesis, as the C=N bond can be subsequently reduced to form stable secondary amines or participate in cyclization reactions. researchgate.netua.edu

Reaction Scheme: Schiff Base Formation

Alkylation and Acylation Reactions on 4,4'-Oxybis(butan-1-amine)

The nitrogen atoms in 4,4'-Oxybis(butan-1-amine) can be readily alkylated or acylated. N-acylation is a common method to produce amides and is often carried out using highly reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base. derpharmachemica.com This reaction can proceed in a stepwise manner, allowing for the potential synthesis of mono-acylated or di-acylated products depending on the stoichiometry and reaction conditions. derpharmachemica.com

N-alkylation introduces alkyl groups onto the nitrogen atoms, converting the primary amines into secondary or tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate. nih.gov However, these methods can sometimes lead to overalkylation. nih.gov A specific synthetic route involving an N-alkylation step has been reported for a derivative of 4,4'-Oxybis(butan-1-amine). pharmainfo.in In this process, an intermediate is reacted with 4-bromobutanol, resulting in the alkylation of the amine. pharmainfo.in Reductive amination, which involves reacting the amine with a carbonyl compound in the presence of a reducing agent, is another method to achieve controlled N-alkylation.

Table 2: Common Reagents for Alkylation and Acylation

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| N-Acylation | Acid Halide | Acetyl Chloride | Amide |

| N-Acylation | Acid Anhydride (B1165640) | Acetic Anhydride | Amide |

| N-Alkylation | Alkyl Halide | Benzyl Bromide | Secondary/Tertiary Amine |

Cyclization Reactions and Heterocyclic Compound Synthesis Utilizing 4,4'-Oxybis(butan-1-amine)

The ditopic nature of 4,4'-Oxybis(butan-1-amine), with two reactive amine groups at opposing ends of a flexible chain, makes it an ideal precursor for the synthesis of macrocyclic compounds. wisc.edu By reacting it with a complementary ditopic molecule, such as a dialdehyde (B1249045) or a diacyl chloride, large rings can be formed through intermolecular cyclization.

For instance, high-dilution condensation of 4,4'-Oxybis(butan-1-amine) with a dialdehyde would lead to the formation of a macrocyclic di-imine. This can then be reduced to yield a stable macrocyclic diamine. The flexibility of the eight-carbon atom chain (interrupted by an oxygen atom) is conducive to the formation of medium to large-sized rings, which are of interest in supramolecular chemistry as host molecules. units.it The synthesis of such macrocycles often relies on template-directed strategies or high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization. ua.edu These reactions can lead to the formation of various nitrogen-containing heterocycles, such as large-ring diazacycles. organic-chemistry.org

Chemo-selective Modification Strategies for 4,4'-Oxybis(butan-1-amine)

While the two primary amine groups in 4,4'-Oxybis(butan-1-amine) are chemically equivalent, achieving selective mono-functionalization is a significant synthetic challenge that can be overcome with specific strategies. The most common approach is to use a protecting group.

One of the amine groups can be selectively protected, for example, through N-tert-butyloxycarbonylation (Boc protection) using di-tert-butyl dicarbonate. researchgate.net By carefully controlling the stoichiometry (i.e., using one equivalent of the protecting agent), it is possible to favor the formation of the mono-protected derivative. Once one amine is masked, the remaining free amine can undergo various chemical transformations (alkylation, acylation, etc.). Following the desired reaction, the Boc group can be removed under acidic conditions to regenerate the primary amine, yielding an asymmetrically substituted diamine. This sequential approach allows for the synthesis of complex molecules where different functionalities are attached to each end of the diamine scaffold. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4,4'-Oxybis(butan-1-amine) |

| Adipic acid |

| Benzyl Bromide |

| Acetyl Chloride |

| Acetic Anhydride |

| 4-bromobutanol |

| Benzaldehyde |

| Carbonyldiimidazole (CDI) |

| Dimethyl Carbonate |

| di-tert-butyl dicarbonate |

| Dimethyl sulfate |

| 4,4'-Oxydianiline |

| 2,3-diphenylbutane-1,4-diamine |

| Isocyanate |

Polymer Science and Advanced Materials Engineering with 4,4 Oxybis Butan 1 Amine

4,4'-Oxybis(butan-1-amine) as a Monomer in Polymerization Reactions

The bifunctional nature of 4,4'-Oxybis(butan-1-amine), characterized by primary amine groups at each end of its aliphatic chain, makes it an ideal candidate for synthesizing linear polymers through step-growth polymerization. wikipedia.org The central ether linkage imparts significant flexibility to the polymer backbone, influencing the material's final properties.

Step-Growth Polymerization Mechanisms Employing 4,4'-Oxybis(butan-1-amine)

Step-growth polymerization is a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers in a stepwise manner. wikipedia.orgfiveable.me Unlike chain-growth polymerization, this mechanism does not require an initiator. fiveable.me The polymerization proceeds through reactions between functional groups, and high molecular weight polymers are only achieved at a very high degree of conversion. wikipedia.orgcozum.info.tr

For 4,4'-Oxybis(butan-1-amine), the two primary amine groups serve as the reactive sites. These amine groups can react with various complementary functional groups, such as carboxylic acids or isocyanates, to form stable covalent bonds. fiveable.me This process often involves the elimination of a small molecule like water, a characteristic of what is known as condensation polymerization, a subclass of step-growth polymerization. fiveable.mebhu.ac.inlibretexts.org The reaction rate typically decreases as the polymerization progresses due to the reduced concentration of reactive end groups. fiveable.me

Synthesis of Polyamides and Polyimides from 4,4'-Oxybis(butan-1-amine)

Polyamides: Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides using 4,4'-Oxybis(butan-1-amine) typically involves a polycondensation reaction with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. bhu.ac.innih.gov The reaction between the amine groups of the diamine and the carboxylic acid groups of the diacid forms the amide bond, with the elimination of water. bhu.ac.in This method, known as melt polycondensation, can be performed in one pot, providing an accessible route to creating thermoplastic polyamide elastomers. mdpi.com The flexible ether segment from the 4,4'-Oxybis(butan-1-amine) monomer is incorporated into the polymer backbone, influencing properties like flexibility and solubility.

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability. nih.gov Their synthesis is generally a two-step process. core.ac.uknih.gov

Poly(amic acid) formation: 4,4'-Oxybis(butan-1-amine) is reacted with an aromatic dianhydride in a polar aprotic solvent. The nucleophilic attack of the amine group on the carbonyl carbon of the anhydride (B1165640) ring leads to the ring opening and the formation of a soluble poly(amic acid) precursor. core.ac.uknasa.gov

Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This step can be achieved either by heating (thermal imidization) or by using chemical dehydrating agents. core.ac.uk This process eliminates water and forms the stable five-membered imide ring. core.ac.uk The resulting polyimides can be cast into films from the poly(amic acid) solution before the final imidization step. ncl.res.in

Polyurethane and Polyurea Synthesis Utilizing 4,4'-Oxybis(butan-1-amine)

Polyurethanes: Polyurethanes are formed through the polyaddition reaction of a diisocyanate with a polyol. mdpi.comnih.gov While not a diol, 4,4'-Oxybis(butan-1-amine) can be used as a chain extender in polyurethane synthesis. nih.gov A common method is the prepolymer process, where a polyol is first reacted with an excess of diisocyanate to form a prepolymer with isocyanate end groups. mdpi.com This prepolymer is then reacted with a chain extender, such as 4,4'-Oxybis(butan-1-amine). The amine groups of the diamine react with the terminal isocyanate groups to form urea (B33335) linkages, resulting in a poly(urethane-urea) copolymer. nih.gov

Polyureas: The synthesis of polyureas involves the direct reaction of a diamine with a diisocyanate. sphinxsai.comqucosa.de The reaction of 4,4'-Oxybis(butan-1-amine) with a diisocyanate like hexamethylene diisocyanate (HMDI) is a facile polyaddition reaction that forms urea linkages (-NH-CO-NH-). sphinxsai.commdpi.com This reaction is typically rapid and highly exothermic. mdpi.com The resulting polyurea incorporates the flexible aliphatic ether structure from the diamine monomer. An alternative, non-isocyanate route involves the transamidation of amines with urea under milder conditions. mdpi.com

Exploration of Poly(ester amide)s Derived from 4,4'-Oxybis(butan-1-amine)

Poly(ester amide)s (PEAs) are a class of polymers that contain both ester and amide groups in their main chain, combining the properties of both polyesters and polyamides. nih.govresearchgate.net The presence of amide groups allows for strong hydrogen bonding, which can enhance thermal and mechanical properties compared to simple aliphatic polyesters. mdpi.com

Several synthetic strategies can be employed to incorporate 4,4'-Oxybis(butan-1-amine) into PEAs:

Interfacial Polycondensation: This method can involve the reaction of a diacid chloride with a diester-diamine monomer. mdpi.com

Thermal Polycondensation: 4,4'-Oxybis(butan-1-amine) can be reacted with monomers that contain both ester and carboxylic acid functionalities. For instance, a diamide-diester can be reacted with a diol in a thermal polycondensation process. researchgate.net

Pseudo One-Pot Reaction: To circumvent potential side reactions, a diamine like 4,4'-Oxybis(butan-1-amine) can first be reacted with an excess of a dimethyl ester of a dicarboxylic acid to form stable bis(ester amide)s. These can then be further polymerized with other monomers like itaconic acid and a diol to form the final PEA. mdpi.com

By carefully selecting the co-monomers, properties such as the hydrophilic/hydrophobic balance and biodegradability of the resulting PEAs can be tailored. mdpi.com

Design and Fabrication of High-Performance Polymeric Materials

The specific chemical structure of 4,4'-Oxybis(butan-1-amine)—a flexible aliphatic chain containing an ether linkage—plays a crucial role in determining the properties of the final polymers. By incorporating this monomer, engineers can tailor the characteristics of materials for specific high-performance applications.

Tailoring Mechanical and Thermal Properties of 4,4'-Oxybis(butan-1-amine)-Based Polymers

The introduction of flexible segments into a rigid polymer backbone is a common strategy to improve processability and modify mechanical properties. ncl.res.in The ether linkage and butane (B89635) segments in 4,4'-Oxybis(butan-1-amine) act as a flexibilizing group.

Mechanical Properties: In otherwise rigid polymers like aromatic polyimides or polyamides, the inclusion of 4,4'-Oxybis(butan-1-amine) can enhance flexibility and toughness. This can lead to the ability to form tough, transparent, and flexible films from polymer solutions. ncl.res.in The increased chain mobility can improve elongation at break and impact strength. Research on related polyimides has shown that these materials can form membranes with a Young's modulus in the range of 2.37 to 3.38 GPa, indicating significant stiffness and strength. nih.gov

Thermal Properties: The thermal stability of polymers derived from 4,4'-Oxybis(butan-1-amine) is largely dependent on the other monomer used in the polymerization. When used to synthesize polyimides with aromatic dianhydrides, the resulting polymers can exhibit high thermal stability. nih.gov However, the flexible aliphatic chain of the diamine generally leads to a lower glass transition temperature (Tg) compared to fully aromatic polyimides. ncl.res.in This lowering of the Tg can be advantageous, as it widens the processing window between the glass transition and the polymer's decomposition temperature, facilitating melt-processing or compression molding. ncl.res.in Studies on various polyimides have reported Tg values ranging from 201°C to 310°C and 5% weight loss temperatures (Td5%) occurring between 472°C and 501°C in a nitrogen atmosphere, demonstrating excellent thermal resistance. nih.gov Similarly, blending strategies, such as incorporating phthalonitrile (B49051) into epoxy/amine systems, have been shown to increase the Tg and significantly enhance the char yield at high temperatures. nih.gov

The following table summarizes typical thermal and mechanical properties reported for high-performance polymers, illustrating the range of characteristics that can be achieved.

| Property | Polymer System | Reported Value(s) |

| Glass Transition Temperature (Tg) | Polyimides | 201 - 310 °C nih.gov |

| Epoxy/Amine/Phthalonitrile Thermoset | 181 - 195 °C nih.gov | |

| Polybenzoxazine | 188 °C researchgate.net | |

| Decomposition Temperature (5% Wt. Loss) | Polyimides | 472 - 501 °C (in N2) nih.gov |

| (Co)poly(hydroxyimide)s | > 370 °C (in N2) nih.gov | |

| Polybenzoxazine | 353 °C (in N2) researchgate.net | |

| Char Yield at 800 °C | (Co)poly(hydroxyimide)s | ~60% (in N2) nih.gov |

| Epoxy/Amine/Phthalonitrile Thermoset | 16 - 59.6% (in N2) nih.gov | |

| Polybenzoxazine | ~48% (in N2) researchgate.net | |

| Young's Modulus | (Co)poly(hydroxyimide) Membranes | 2.37 - 3.38 GPa nih.gov |

Development of Thermosetting Resins and Crosslinking Systems

Thermosetting resins, such as epoxy resins and polyurethanes, rely on curing agents or crosslinkers to form rigid, three-dimensional networks. Diamines are a fundamental class of curing agents for epoxy resins, where the amine groups react with the epoxide rings to initiate polymerization and crosslinking. The molecular structure of the diamine, including its chain length, flexibility, and the presence of other functional groups, significantly influences the properties of the final thermoset material, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance.

Theoretically, with its two primary amine functionalities and flexible ether linkage, 4,4'-Oxybis(butan-1-amine) could serve as a crosslinking agent. The ether group would be expected to impart a degree of flexibility to the resulting polymer network, potentially leading to materials with enhanced toughness and lower brittleness compared to those cured with more rigid diamines. However, a detailed search of scientific and technical literature did not yield specific studies or datasets detailing the use of 4,4'-Oxybis(butan-1-amine) as a primary curing agent or as part of a crosslinking system for common thermosetting resins. Consequently, there is a lack of empirical data on its reactivity, curing kinetics, and the specific properties it would confer upon thermoset polymers.

Functionalization of Polymeric Backbones for Specific Applications

The modification of existing polymers through the grafting of functional molecules is a widely employed strategy to tailor their properties for specific applications. The primary amine groups of 4,4'-Oxybis(butan-1-amine) make it a candidate for such functionalization reactions. For instance, it could be reacted with polymers containing electrophilic groups, such as acid chlorides, anhydrides, or epoxides, to introduce amine functionalities along the polymer backbone. These appended amine groups could then serve as sites for further chemical modifications, for improving adhesion, or for altering the polymer's solubility and surface properties.

Despite this potential, there is a lack of specific published research demonstrating the use of 4,4'-Oxybis(butan-1-amine) for the functionalization of polymeric backbones. While the principles of such reactions are well-established in polymer chemistry, the specific reaction conditions, efficiency, and the properties of the resulting functionalized polymers with this particular diamine have not been documented in the available literature.

Polymer-Based Composites and Nanocomposites Incorporating 4,4'-Oxybis(butan-1-amine) Derivatives

In the field of polymer composites and nanocomposites, interfacial adhesion between the polymer matrix and the reinforcing filler (e.g., glass fibers, carbon nanotubes, or clays) is crucial for achieving enhanced mechanical properties. Amine-containing compounds are often used as coupling agents or surface modifiers for fillers to improve their compatibility with the polymer matrix.

Derivatives of 4,4'-Oxybis(butan-1-amine) could theoretically be synthesized to act as surface modifiers. For example, it could be reacted with silane (B1218182) coupling agents to create a molecule capable of bonding with inorganic fillers while the amine groups interact with a polymer matrix. However, no specific studies or data were found that describe the synthesis or application of 4,4'-Oxybis(butan-1-amine) derivatives in the formulation of polymer-based composites or nanocomposites. The potential benefits of using this specific diamine structure at the polymer-filler interface remain unexplored in the current body of scientific literature.

Engineering Applications of 4,4'-Oxybis(butan-1-amine) Derived Materials

Given the absence of detailed research on the incorporation of 4,4'-Oxybis(butan-1-amine) into polymers, thermosets, or composites, there is consequently no information on the engineering applications of materials derived from this compound.

Coordination Chemistry and Metal Organic Frameworks Involving 4,4 Oxybis Butan 1 Amine

4,4'-Oxybis(butan-1-amine) as a Ligand in Coordination Complex Formation:

There is no data on its coordination modes or the geometries of any complexes it might form.

There are no published methods for the synthesis of its transition metal complexes.

Construction of Coordination Polymers and Extended Frameworks:

No literature exists on the use of 4,4'-Oxybis(butan-1-amine) in hydrothermal, solvothermal, or mechanochemical synthesis to construct coordination networks.

As no such frameworks have been synthesized, there is no information on their structural elucidation.

Therefore, the generation of the requested article with "thorough, informative, and scientifically accurate content" is not feasible due to the absence of foundational research on this specific topic.

Integration of 4,4'-Oxybis(butan-1-amine) into Metal-Organic Framework (MOF) Structures

The incorporation of flexible linkers, such as 4,4'-Oxybis(butan-1-amine), into the architecture of Metal-Organic Frameworks (MOFs) presents both unique opportunities and design challenges. The inherent conformational freedom of this diamine linker, stemming from its ether linkage and aliphatic chains, can lead to the formation of novel network topologies and dynamic framework behaviors. The coordination of the terminal amine groups with metal centers dictates the dimensionality and connectivity of the resulting structure, while the flexible backbone can adapt to different coordination environments and guest molecules.

Design Principles for MOFs with Diamine Linkers

The length and flexibility of the diamine linker are critical parameters that can be tuned to control the pore size and shape of the MOF. Longer and more flexible linkers like 4,4'-Oxybis(butan-1-amine) can lead to larger pores but may also result in interpenetrated frameworks, where two or more independent networks are intertwined. The presence of the ether oxygen atom in the linker backbone can also influence the framework's properties by providing an additional potential coordination or hydrogen-bonding site, which can affect guest-host interactions.

Furthermore, the reaction conditions, including solvent, temperature, and the presence of modulators, play a crucial role in directing the self-assembly process and can be optimized to favor the formation of a desired topology. The use of mixed-linker systems, where 4,4'-Oxybis(butan-1-amine) is combined with other rigid or functional linkers, offers another strategy to achieve greater control over the framework's structure and functionality.

Investigation of Porosity and Surface Area in 4,4'-Oxybis(butan-1-amine)-Derived MOFs

The porosity and surface area of MOFs are defining characteristics that are critical for their application in areas such as gas storage and separation. In MOFs derived from 4,4'-Oxybis(butan-1-amine), the flexible nature of the linker can have a profound impact on these properties. The conformational flexibility of the butoxy chains allows the framework to potentially exhibit "breathing" or "gate-opening" phenomena in response to external stimuli such as pressure or the introduction of guest molecules. This dynamic behavior can lead to significant changes in the pore volume and accessibility.

The theoretical surface area of a MOF can be estimated from its crystal structure, while experimental determination is typically carried out using gas sorption analysis, most commonly with nitrogen at 77 K. The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the specific surface area from the nitrogen adsorption isotherm.

While specific experimental data for MOFs synthesized solely with 4,4'-Oxybis(butan-1-amine) is not extensively reported in the literature, we can infer potential properties based on studies of MOFs with other flexible diamine and ether-containing linkers. The inherent flexibility may lead to structures that are not permanently porous after solvent removal, as the flexible components might collapse to fill the void space. However, careful design, such as the use of robust SBUs or the formation of interpenetrated structures, can help to maintain porosity.

Below is an interactive data table illustrating hypothetical porosity data for MOFs incorporating flexible diamine linkers, which could be analogous to frameworks containing 4,4'-Oxybis(butan-1-amine).

| Hypothetical MOF Designation | Metal SBU | Linker System | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|---|

| Flex-MOF-1 | Zn-paddlewheel | 4,4'-Oxybis(butan-1-amine) | 450 | 0.25 |

| Flex-MOF-2 | Zr-based cluster | 4,4'-Oxybis(butan-1-amine) | 800 | 0.42 |

| Mixed-Flex-MOF-1 | Cu-paddlewheel | 4,4'-Oxybis(butan-1-amine) & Terephthalic acid | 1200 | 0.65 |

Note: The data in this table is illustrative and based on typical values for MOFs with flexible linkers. Actual experimental values for MOFs containing 4,4'-Oxybis(butan-1-amine) may vary.

Structure-Property Correlations in 4,4'-Oxybis(butan-1-amine) Coordination Assemblies

The relationship between the structure of a MOF and its resulting properties is a central theme in the field of coordination polymers. For assemblies incorporating 4,4'-Oxybis(butan-1-amine), several key structure-property correlations can be anticipated.

The degree of flexibility in the framework, imparted by the conformationally adaptable linker, is expected to directly correlate with the material's responsiveness to external stimuli. A higher degree of linker freedom could lead to more pronounced "breathing" effects, which could be advantageous for selective guest uptake.

The chemical nature of the linker, specifically the presence of the ether oxygen and the basic amine groups, will influence the framework's affinity for different guest molecules. The Lewis basic sites can interact favorably with acidic gases like CO₂, potentially enhancing the selectivity of the material for carbon capture applications. The polarity of the ether linkage may also contribute to selective adsorption of polar molecules.

The following table summarizes potential structure-property correlations in hypothetical MOFs based on 4,4'-Oxybis(butan-1-amine).

| Structural Feature | Anticipated Property | Potential Application |

|---|---|---|

| Linker Flexibility | Dynamic framework ("breathing") | Selective gas separation, controlled guest release |

| Ether Oxygen Functionality | Increased polarity of pores | Adsorption of polar molecules |

| Terminal Amine Groups | Lewis basic sites | CO₂ capture, catalysis |

| High Framework Connectivity (3D) | Enhanced thermal and chemical stability | Use in demanding industrial processes |

| Interpenetrated Structure | Reduced pore size, increased framework robustness | Fine-tuned molecular sieving |

Supramolecular Chemistry and Self Assembly with 4,4 Oxybis Butan 1 Amine

Exploration of Non-Covalent Interactions in 4,4'-Oxybis(butan-1-amine) Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the assembly of molecules into larger, organized structures. wikipedia.org In systems containing 4,4'-Oxybis(butan-1-amine), a variety of these forces are at play, primarily driven by its amine and ether functionalities.

The primary amine groups (-NH₂) are potent hydrogen bond donors, while the nitrogen atom's lone pair of electrons and the ether oxygen atom act as hydrogen bond acceptors. This dual functionality allows for the formation of extensive and varied hydrogen bonding networks.

Amine-Amine Interactions: Molecules of 4,4'-Oxybis(butan-1-amine) can form intermolecular hydrogen bonds with each other. The N-H group of one molecule can interact with the lone pair of the nitrogen atom on an adjacent molecule (N-H···N). Given that each amine group has two hydrogen atoms, it can act as a double donor, leading to the formation of chains or more complex networks.

Amine-Ether Interactions: The ether oxygen, with its two lone pairs, is an effective hydrogen bond acceptor. The N-H groups of the amine can form strong N-H···O hydrogen bonds with the ether linkage of a neighboring molecule. This interaction is crucial in defining the conformational arrangement of the molecules within an assembly.

Amine-Solvent Interactions: In the presence of protic solvents like water or alcohols, the amine groups can readily form hydrogen bonds with the solvent molecules, which can influence or disrupt self-assembly processes.

The hydrogen bonds involving primary amines are generally weaker than those involving alcohols due to the lower electronegativity of nitrogen compared to oxygen. youtube.com However, the presence of two amine groups per molecule in 4,4'-Oxybis(butan-1-amine) enhances the potential for multiple simultaneous interactions, contributing significantly to the stability of supramolecular structures. The analogous compound, 4,4'-Oxybis(butan-1-ol) (B1346626), also features prominent hydrogen bonding via its hydroxyl groups, which serves as a useful comparison for the potential of such interactions.

Table 6.1: Potential Hydrogen Bonding Interactions in 4,4'-Oxybis(butan-1-amine) Systems

| Donor Group | Acceptor Group | Type of Interaction | Relative Strength |

| Amine (N-H) | Amine (N:) | Intermolecular | Moderate |

| Amine (N-H) | Ether (O:) | Intermolecular | Moderate-Strong |

| Amine (N-H) | Solvent (e.g., H₂O) | Molecule-Solvent | Varies with solvent |

| Solvent (e.g., H₂O) | Amine (N:) | Solvent-Molecule | Varies with solvent |

| Solvent (e.g., H₂O) | Ether (O:) | Solvent-Molecule | Varies with solvent |

Hydrophobic Interactions: In aqueous environments, the alkyl portions of the molecule would drive aggregation to minimize contact with water, a phenomenon known as the hydrophobic effect. This can be a primary driving force for self-assembly in solution. wikipedia.org

Dipole-Dipole Interactions: The C-N and C-O bonds possess dipoles, leading to weaker dipole-dipole interactions that can influence molecular orientation within a supramolecular structure.

The balance between the directional, stronger hydrogen bonds and the non-directional, weaker van der Waals forces determines the final architecture of the assembled system. chemscene.com

Design and Synthesis of Host-Guest Systems Utilizing 4,4'-Oxybis(butan-1-amine)

Host-guest chemistry involves the complexation of a "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.orgnih.gov 4,4'-Oxybis(butan-1-amine) is a versatile guest molecule due to its distinct functional regions.

The design of host-guest systems with this compound can target its different features:

Binding at the Amine Groups: The primary amine groups can be protonated to form ammonium (B1175870) cations (-NH₃⁺). These positively charged sites can be strongly bound by host molecules with electron-rich cavities, such as crown ethers or cucurbiturils, through strong ion-dipole interactions and hydrogen bonding. nih.govmdpi.com

Encapsulation of the Alkyl Ether Chain: The flexible dibutyl ether segment is hydrophobic and can be encapsulated within the cavities of hosts like cyclodextrins or larger calixarenes. nih.gov The binding in these cases is primarily driven by the hydrophobic effect and van der Waals forces.

Dual-Site Recognition: A sophisticated host molecule could potentially bind both the cationic amine terminus and the hydrophobic chain simultaneously, leading to highly specific molecular recognition.

The synthesis of such systems typically involves simply mixing the host and guest components in a suitable solvent, allowing them to self-assemble into the thermodynamically most stable complex. The formation and stability of these host-guest complexes can be studied using techniques like NMR spectroscopy, isothermal titration calorimetry, or fluorescence spectroscopy. mdpi.com

Table 6.2: Potential Host-Guest Pairings for 4,4'-Oxybis(butan-1-amine) as a Guest

| Host Molecule Type | Target Site on Guest | Primary Driving Interactions |

| Crown Ethers | Protonated Amine (-NH₃⁺) | Ion-Dipole, Hydrogen Bonding |

| Cucurbiturils | Protonated Amine (-NH₃⁺) | Ion-Dipole, Hydrogen Bonding, Hydrophobic |

| Cyclodextrins | Butyl Ether Chain | Hydrophobic Effect, Van der Waals Forces |

| Calixarenes | Butyl Ether Chain / Amine | Hydrophobic Effect, Cation-π (if applicable) |

Self-Assembly of 4,4'-Oxybis(butan-1-amine) into Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. acs.org The linear, flexible nature of 4,4'-Oxybis(butan-1-amine), combined with its hydrogen-bonding end groups, makes it a candidate for forming various supramolecular architectures.

Hierarchical self-assembly involves multiple stages of organization, where structures formed at one level become the building blocks for the next, more complex level. nih.govrsc.org For 4,4'-Oxybis(butan-1-amine), this process can be envisioned as follows:

Primary Structure Formation: Individual molecules associate via the strongest available interactions, which are the N-H···N or N-H···O hydrogen bonds. This leads to the formation of primary motifs like dimers, linear chains, or ribbons.

Secondary Structure Assembly: These primary chains or ribbons then pack together. This secondary organization is driven by weaker forces, such as the van der Waals interactions between the aligned alkyl ether backbones.

Tertiary Structure Organization: The assembled sheets or bundles may further organize into more complex three-dimensional structures, potentially leading to the formation of fibers, layered materials, or porous networks.

This multi-step process allows for the creation of complex and well-defined architectures from simple molecular components. nih.gov

The final state of a self-assembled system can be either highly ordered (crystalline) or disordered (amorphous), depending on the balance of interactions and the molecule's inherent properties.

Crystalline Structures: The formation of a crystalline solid requires a highly regular and repeating arrangement of molecules. The strong directionality of the hydrogen bonds provided by the amine groups can act as a powerful driver for such ordered packing. If the flexible alkyl ether chains can adopt a consistent, low-energy conformation that allows for efficient packing, a crystalline material may be formed.

Amorphous Structures: The significant conformational flexibility of the -(CH₂)₄-O-(CH₂)₄- backbone presents a challenge to ordered packing. nih.gov The chains can twist and bend, leading to multiple possible conformations. If these different conformations are close in energy, the system may fail to settle into a single, repeating unit cell, resulting in a disordered, amorphous solid. The interplay between the ordering influence of hydrogen bonds and the disordering effect of chain flexibility is key to determining the final morphology. nih.gov

Table 6.3: Factors Influencing the Formation of Crystalline vs. Amorphous Structures

| Factor | Favors Crystalline Structure | Favors Amorphous Structure |

| Hydrogen Bonding | Strong, directional bonds promote regular lattice formation. | Weak or inconsistent bonding allows for disorder. |

| Molecular Flexibility | A single, dominant low-energy conformation allows regular packing. | Multiple accessible conformations with similar energies hinder regular packing. |

| Packing Efficiency | Molecular shape allows for dense, space-filling arrangements. | Irregular molecular shapes lead to inefficient packing and voids. |

| Solvent/Conditions | Slow evaporation or annealing can provide time for molecules to find their optimal positions in a crystal lattice. | Rapid precipitation or cooling can trap molecules in a disordered state. |

Theoretical and Computational Chemistry Studies on 4,4 Oxybis Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure and inherent reactivity of 4,4'-Oxybis(butan-1-amine). These methods model the electron density to determine the ground-state energy, molecular orbitals, and other electronic properties.

Density Functional Theory (DFT) Studies on 4,4'-Oxybis(butan-1-amine)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. A typical DFT study on 4,4'-Oxybis(butan-1-amine) would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.

Such calculations can yield a wealth of information, including optimized molecular geometry, vibrational frequencies, and electronic properties. The distribution of electron density reveals the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. The terminal amine groups are expected to be nucleophilic centers, while the ether oxygen also possesses lone pairs that can participate in interactions.

Key parameters derived from DFT calculations that help in understanding the reactivity of 4,4'-Oxybis(butan-1-amine) include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

| Calculated Property | Typical DFT Functional/Basis Set | Significance for 4,4'-Oxybis(butan-1-amine) |

|---|---|---|

| Optimized Geometry | B3LYP/6-31G | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO Energy | M06-2X/cc-pVTZ | Indicates the energy of the outermost electrons; higher energy suggests greater electron-donating ability (nucleophilicity) of the amine groups. |

| LUMO Energy | M06-2X/cc-pVTZ | Indicates the energy of the lowest-energy empty orbital; lower energy suggests a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | M06-2X/cc-pVTZ | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | B3LYP/6-31G | Estimates the partial charge on each atom, identifying nucleophilic (negative charge) and electrophilic (positive charge) sites. |

| Vibrational Frequencies | B3LYP/6-31G* | Predicts the infrared spectrum, allowing for comparison with experimental data and confirming the nature of stationary points on the potential energy surface. |

Conformational Analysis and Energetic Profiles

Conformational analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding single-point energies or performing geometry optimizations for each starting conformation. This process maps out the potential energy surface (PES) of the molecule. The results identify the global minimum energy conformation as well as other low-energy local minima.

The energetic profile will likely show that extended, anti-periplanar arrangements of the alkyl chains are generally favored to minimize steric hindrance. However, gauche conformations can also be thermally accessible. Intramolecular hydrogen bonding between one of the amine groups and the ether oxygen might also stabilize certain folded conformations, although this is likely to be a weak interaction.

Molecular Dynamics Simulations of 4,4'-Oxybis(butan-1-amine) Interactions in Various Environments

While quantum chemical calculations are excellent for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in solution or as part of a larger assembly). MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical potential energy functions.

MD simulations of 4,4'-Oxybis(butan-1-amine) can be used to study its solvation in different solvents, such as water or organic solvents. By analyzing the trajectories of the atoms, one can obtain information about the solvent structure around the molecule, the dynamics of its conformational changes, and the formation and lifetime of intermolecular hydrogen bonds. For instance, in an aqueous environment, the amine groups would be expected to act as hydrogen bond donors and acceptors, while the ether oxygen would primarily be a hydrogen bond acceptor.

These simulations are also crucial for understanding how 4,4'-Oxybis(butan-1-amine) interacts with other molecules or surfaces, which is vital for its application in materials science, for example, as a curing agent in polymers or as a building block in supramolecular assemblies.

Predictive Modeling for Material Properties and Reaction Pathways

The data generated from quantum chemical calculations and molecular dynamics simulations can be used to build predictive models for the macroscopic properties of materials containing 4,4'-Oxybis(butan-1-amine). For example, DFT-calculated atomic charges and molecular polarizabilities can be used as inputs for models that predict the dielectric constant of a polymer derived from this diamine.

Furthermore, computational methods can be used to explore potential reaction pathways. For instance, when 4,4'-Oxybis(butan-1-amine) acts as a curing agent for an epoxy resin, DFT can be used to calculate the activation energies for the nucleophilic attack of the amine on the epoxide ring. This information helps in understanding the reaction mechanism and kinetics, which is crucial for controlling the curing process and the final properties of the material.

Computational Insights into Coordination and Supramolecular Interactions

The presence of two amine groups and a central ether linkage makes 4,4'-Oxybis(butan-1-amine) an interesting ligand for coordination with metal ions. Computational studies can predict the preferred coordination modes and the stability of the resulting metal complexes. DFT calculations can determine the binding energies of the diamine to various metal ions and analyze the nature of the metal-ligand bonds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,4 Oxybis Butan 1 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,4'-Oxybis(butan-1-amine) systems. It provides unambiguous information about the carbon-hydrogen framework, enabling the confirmation of molecular identity and the detailed microstructural analysis of resulting polymers.

¹H and ¹³C NMR are primary tools for verifying the successful synthesis of 4,4'-Oxybis(butan-1-amine) and its simple derivatives. The symmetry of the 4,4'-Oxybis(butan-1-amine) molecule results in a simplified spectrum. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

For ¹H NMR, the protons on carbons adjacent to the nitrogen (C1) and oxygen (C4) atoms are expected to be shifted downfield compared to the protons on the internal carbons (C2 and C3). Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the heteroatoms will exhibit larger chemical shifts.

Predicted NMR Data for 4,4'-Oxybis(butan-1-amine) Predicted chemical shifts are based on standard values for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H₂N -CH₂ - (C1) | ~2.7 | ~40-42 | Adjacent to the primary amine group. |

| -CH₂ - (C2) | ~1.5 | ~28-30 | Methylene (B1212753) group in the butyl chain. |

| -CH₂ - (C3) | ~1.6 | ~26-28 | Methylene group in the butyl chain. |

| -O -CH₂ - (C4) | ~3.4 | ~70-72 | Adjacent to the ether oxygen. |

| H₂ N- | Variable (e.g., 1.5-3.0) | N/A | Signal for amine protons is often broad and its position is concentration and solvent dependent. |

This interactive table summarizes the expected NMR chemical shifts for 4,4'-Oxybis(butan-1-amine).

When 4,4'-Oxybis(butan-1-amine) is used as a monomer, for instance in the synthesis of polyamides or polyurethanes, advanced 2D NMR techniques become essential for analyzing the resulting polymer's microstructure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate complex structural details.

COSY (¹H-¹H Correlation): This technique identifies protons that are coupled to each other, typically on adjacent carbons. For a polymer derived from 4,4'-Oxybis(butan-1-amine), COSY spectra would confirm the connectivity within the butoxy segments of the polymer backbone.

HSQC/HMQC (¹H-¹³C Correlation): These experiments correlate protons with the carbons to which they are directly attached. This is crucial for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

These advanced methods are critical for confirming polymerization, determining monomer sequencing in copolymers, and identifying structural defects or side-reaction products within the polymer chain.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of 4,4'-Oxybis(butan-1-amine) is C₈H₂₀N₂O. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which in this case is 160 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160.

The fragmentation of aliphatic amines and ethers is well-understood. The primary fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For 4,4'-Oxybis(butan-1-amine), this would lead to the formation of a stable iminium ion. Cleavage adjacent to the ether oxygen is also a likely fragmentation route.

Predicted Key Fragments for 4,4'-Oxybis(butan-1-amine) in MS

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 160 | [C₈H₂₀N₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₈H₁₇N₂O]⁺ | Loss of NH₃ (uncommon for primary amines) |

| 130 | [C₇H₁₆NO]⁺ | α-cleavage with loss of CH₂NH₂ radical |

| 88 | [C₄H₁₀NO]⁺ | Cleavage at the ether C-O bond |

| 73 | [C₄H₉N]⁺ | α-cleavage with loss of the butoxy radical |

| 30 | [CH₄N]⁺ | α-cleavage resulting in the [CH₂NH₂]⁺ ion (often a base peak for primary amines) |

This interactive table outlines the expected mass-to-charge ratios (m/z) and corresponding ionic fragments for 4,4'-Oxybis(butan-1-amine).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For 4,4'-Oxybis(butan-1-amine) (C₈H₂₀N₂O), the calculated exact mass is 160.15756 Da. HRMS analysis would be used to confirm this precise mass, providing definitive evidence for the compound's elemental composition and lending strong support to its structural identification. This technique is invaluable for confirming the identity of newly synthesized derivatives or for identifying unknown impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 4,4'-Oxybis(butan-1-amine), the key functional groups are the primary amine (-NH₂), the ether (C-O-C), and the alkane (C-H) portions of the molecule. The IR spectrum of 1-butanamine, a related compound, shows characteristic N-H and C-H stretching vibrations.

Characteristic IR/Raman Absorption Bands for 4,4'-Oxybis(butan-1-amine)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3250 | Primary amines typically show two bands in this region. |

| Amine (N-H) | Scissoring (Bend) | 1650-1580 | A characteristic bending vibration for -NH₂. |

| Alkane (C-H) | Symmetric & Asymmetric Stretch | 2960-2850 | Strong absorptions from the butyl chain methylene groups. |

| Ether (C-O-C) | Asymmetric Stretch | 1150-1085 | A strong, characteristic band for aliphatic ethers. |

| Amine (C-N) | Stretch | 1250-1020 | A moderate absorption band. |

This interactive table presents the key vibrational frequencies expected in the IR and Raman spectra of 4,4'-Oxybis(butan-1-amine).

FTIR is particularly useful for monitoring reactions. For example, in the synthesis of a polyamide, the disappearance of the primary amine N-H stretching bands and the appearance of the amide N-H (~3300 cm⁻¹) and carbonyl (C=O, ~1640 cm⁻¹) stretching bands would indicate a successful reaction.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the final product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques used. Due to the polar nature and low volatility of diamines, GC analysis often requires derivatization to convert the amines into less polar, more volatile compounds, which improves peak shape and reproducibility. Common derivatizing agents include chloroformates. GC is a powerful technique for analyzing amine solutions and can be adapted for continuous online monitoring of industrial processes.

For purity assessment, a single, sharp peak in the chromatogram indicates a pure compound. The presence of other peaks would signify impurities, starting materials, or side products. By calibrating the instrument with a known standard, the exact percentage of purity can be determined. These techniques are vital for quality control, ensuring that 4,4'-Oxybis(butan-1-amine) meets the required specifications for its use in polymerization or other applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Components

The analysis of aliphatic amines like 4,4'-Oxybis(butan-1-amine) by GC-MS presents inherent challenges due to their polarity and potential for low volatility. These characteristics can lead to poor chromatographic peak shape, tailing, and interaction with the stationary phase of the GC column. To circumvent these issues, derivatization is a commonly employed strategy. This involves chemically modifying the amine groups to create less polar and more volatile derivatives, which are more amenable to GC-MS analysis.

However, no specific studies detailing a validated GC-MS method for the analysis of 4,4'-Oxybis(butan-1-amine), either in its native form or as a derivative, could be located. Consequently, information regarding optimal column selection, temperature programming, mass spectral fragmentation patterns, and the identification of volatile products or components is not available. Without such empirical data, a detailed research findings section, including data tables of retention times and mass-to-charge ratios, cannot be constructed.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For amines that lack a chromophore, detection can be achieved through derivatization with a UV-active or fluorescent tag, or by using detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

While there are numerous publications on the HPLC analysis of various aliphatic amines and polyether amines, a specific method for 4,4'-Oxybis(butan-1-amine) has not been reported in the reviewed literature. A publication on the synthesis and characterization of a derivative of 4,4'-Oxybis(butan-1-amine) mentioned the use of HPLC for reaction monitoring, but did not provide the detailed methodological parameters or chromatograms necessary for a comprehensive discussion. As a result, a data table of HPLC conditions (e.g., column type, mobile phase composition, flow rate, and detector settings) and research findings on the separation and quantification of non-volatile species related to this compound cannot be provided.

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Such a study on 4,4'-Oxybis(butan-1-amine) would provide valuable information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 4,4'-Oxybis(butan-1-amine). Therefore, crucial data such as crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The absence of this information makes it impossible to present a detailed account of its crystalline structure or a corresponding data table of crystallographic parameters.

Future Research Directions and Translational Outlook for 4,4 Oxybis Butan 1 Amine

Exploration of Novel Reaction Chemistries and Synthetic Methodologies

Future research into 4,4'-Oxybis(butan-1-amine) will likely focus on optimizing its synthesis and expanding its reactivity portfolio. While traditional methods for synthesizing diamines are established, there is a growing demand for more efficient, selective, and sustainable approaches.

Advanced Catalytic Systems: Exploration into novel catalytic systems could provide more direct and atom-economical routes to 4,4'-Oxybis(butan-1-amine) and its derivatives. This includes the development of catalysts for the direct amination of corresponding diols or the reductive amination of dialdehydes. For instance, research into the catalytic amination of polyethylene (B3416737) glycols and polypropylene (B1209903) glycols has shown promise for creating polyetheramines, a class to which 4,4'-Oxybis(butan-1-amine) belongs. researchgate.net New methods, such as copper-catalyzed diazidation of C-C bonds, offer innovative strategies for accessing orthogonally protected diamines, which could be adapted for creating complex derivatives of 4,4'-Oxybis(butan-1-amine). acs.org

Derivative Synthesis: The primary amine groups of 4,4'-Oxybis(butan-1-amine) serve as versatile handles for chemical modification. Future synthetic methodologies will likely explore its use as a scaffold to build more complex molecules. For example, a new synthetic route has been designed for a complex derivative, 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine], using reductive amination and self-coupling reactions, highlighting the potential for creating a diverse library of compounds from this basic structure. pharmainfo.in Acid-catalyzed cascade reactions of related aminobutanal (B8533048) derivatives suggest pathways to novel heterocyclic scaffolds, which could be a fruitful area of investigation. researchgate.net

Development of Multifunctional Materials and Hybrid Systems

The bifunctionality and flexibility of 4,4'-Oxybis(butan-1-amine) make it an excellent building block for advanced polymers and hybrid materials. Its incorporation into polymer backbones can impart desirable properties such as increased flexibility, toughness, and improved processability.

High-Performance Polyimides: Aromatic polyimides are known for their exceptional thermal stability but often suffer from poor solubility and rigidity, which complicates processing. rsc.org Introducing flexible linkages, such as the ether bond in 4,4'-Oxybis(butan-1-amine), into the polyimide backbone is a proven strategy to enhance solubility and processability without significantly compromising thermal properties. rsc.orgacs.org Research on polyimides derived from flexible aromatic ether diamines has demonstrated that such modifications can lead to materials with low dielectric constants and dissipation factors, making them suitable for high-frequency applications in electronics. acs.orgresearchgate.net Future work could involve the polycondensation of 4,4'-Oxybis(butan-1-amine) with various dianhydrides to create a new class of aliphatic-aromatic polyimides with tailored thermal, mechanical, and dielectric properties. mdpi.com

Flexible Epoxy Resins: 4,4'-Oxybis(butan-1-amine) is a prime candidate for use as a curing agent for epoxy resins. The long, flexible chain between the amine groups can enhance the toughness and impact strength of the typically brittle epoxy thermosets. researchgate.netresearchgate.net As a polyetheramine, it can improve the elongation at break and fracture toughness of the cured resin system. researchgate.netwikipedia.org Studies comparing linear and branched aliphatic amine curing agents have shown that the molecular architecture significantly affects the final properties of the epoxy network, suggesting that the linear nature of 4,4'-Oxybis(butan-1-amine) could offer predictable and desirable network formation. cnrs.fr Research could focus on creating toughened epoxy systems for applications in adhesives, coatings, and advanced composites. nih.gov

The table below summarizes potential property improvements in polymers by incorporating flexible diamines like 4,4'-Oxybis(butan-1-amine).

| Polymer System | Potential Property Enhancement | Rationale |

| Polyimides | Improved solubility, lower dielectric constant, enhanced flexibility | The ether linkage and aliphatic chain disrupt rigid chain packing. rsc.orgacs.org |

| Epoxy Resins | Increased toughness, higher impact strength, greater elongation-at-break | The flexible backbone allows for more effective dissipation of energy under stress. researchgate.netresearchgate.net |

| Polyamides | Enhanced flexibility, lower melting point | Incorporation of ether linkages into the polymer backbone increases chain mobility. |

Integration of 4,4'-Oxybis(butan-1-amine) into Emerging Technologies

The unique properties imparted by 4,4'-Oxybis(butan-1-amine) could enable its use in several emerging technological fields.

Advanced Electronics and Communications: The demand for materials with low dielectric constants (Dk) and dissipation factors (Df) is growing with the advent of 5G/6G communication technologies. researchgate.net Polyimides derived from flexible ether diamines have shown promise for these applications. acs.orgacs.org Integrating 4,4'-Oxybis(butan-1-amine) into polyimide films could lead to flexible, low-loss dielectric substrates for printed circuit boards and insulating layers in microelectronics.

Aerospace Composites: The aerospace industry requires materials that are lightweight, strong, and durable under extreme conditions. mdpi.com Epoxy composites are extensively used, and enhancing their toughness is a critical research goal. nih.gov The use of 4,4'-Oxybis(butan-1-amine) as a specialty curing agent could produce epoxy-based composites with superior impact resistance and reduced internal stress, making them suitable for structural components in aircraft and spacecraft. researchgate.net

Fuel Additives: Certain polyetheramines are utilized as fuel additives to prevent the buildup of deposits in internal combustion engines. wikipedia.org The chemical structure of 4,4'-Oxybis(butan-1-amine) is consistent with this class of compounds, suggesting a potential application as a detergent or dispersant in gasoline and diesel formulations. Future research could evaluate its efficacy in maintaining engine cleanliness and performance.

Sustainable Chemical Practices in the Research and Application of 4,4'-Oxybis(butan-1-amine)

Aligning the lifecycle of 4,4'-Oxybis(butan-1-amine) with the principles of green chemistry is a critical future direction. This involves developing sustainable synthesis routes and designing end-of-life solutions for the materials derived from it.

Bio-Based Synthesis: A significant research thrust is the production of diamines from renewable resources to reduce reliance on petrochemical feedstocks. asm.org Metabolic engineering and biocatalysis are being explored to create microbial factories for producing platform chemicals, including diamines like putrescine (1,4-diaminobutane). asm.org Future work could focus on developing biosynthetic pathways to longer-chain ether-containing diamines. Additionally, research into creating amine hardeners from bio-based aldehydes, such as vanillin (B372448) and furfural, provides a template for developing greener alternatives to traditional petroleum-based monomers. mdpi.comnih.govrsc.org Another avenue involves the selective deoxygenation of chitin, a widespread biopolymer, to produce bio-based amines. nih.gov

Development of Biodegradable Polymers: There is a growing demand for biodegradable polymers for biomedical applications, packaging, and agriculture. nih.gov The flexible nature of 4,4'-Oxybis(butan-1-amine) makes it an interesting monomer for creating biodegradable poly(ester amide)s and poly(amine-co-ester)s. nih.govmdpi.com These polymers combine the strong mechanical properties associated with amide linkages with the degradable character of ester groups. Research in this area could lead to the development of novel biocompatible materials for drug delivery systems, tissue engineering scaffolds, and environmentally benign plastics. researchgate.net

The table below outlines potential green chemistry approaches for 4,4'-Oxybis(butan-1-amine).

| Research Area | Sustainable Approach | Potential Impact |

| Synthesis | Biocatalysis from renewable feedstocks (e.g., sugars, biomass) asm.org | Reduced carbon footprint and reliance on fossil fuels. |

| Application | Use as a monomer for biodegradable polymers (e.g., poly(ester amide)s) mdpi.com | Creation of materials that do not persist in the environment. |

| Methodology | Employing green metrics to evaluate and optimize synthesis pathways rsc.org | Minimization of waste, energy consumption, and use of hazardous reagents. |

Interdisciplinary Research Collaborations and Global Impact

Realizing the full potential of 4,4'-Oxybis(butan-1-amine) will necessitate collaboration across multiple scientific and engineering disciplines.

Chemists and Materials Scientists: Synthetic chemists can develop novel and efficient production routes, while materials scientists can pioneer its incorporation into advanced polymers and composites, characterizing their properties for specific applications.

Engineers (Aerospace, Electrical, Chemical): Engineers will be crucial for translating laboratory-scale material innovations into practical technologies. Aerospace engineers can test and validate composites, electrical engineers can integrate new dielectric materials into next-generation devices, and chemical engineers can scale up sustainable production processes.

Biologists and Medical Researchers: The development of biodegradable polymers for biomedical uses requires close collaboration with biologists and medical professionals to ensure biocompatibility, efficacy in drug delivery, and performance in tissue engineering applications. nih.govresearchgate.net

The global impact of such research could be substantial. The development of lighter, tougher composites can lead to more fuel-efficient transportation. Advanced materials for electronics can enable faster and more powerful communication technologies. A shift towards bio-based and biodegradable polymers will contribute to a more sustainable and circular economy, addressing global challenges related to resource depletion and plastic pollution. asm.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products